2-(2-Pyrrolidinoethyl)Pyridine

nAChR Subtype Selectivity Pyrrolidine

2-(2-Pyrrolidinoethyl)pyridine (CAS 6311-90-6), also known as 2-[2-(pyrrolidin-1-yl)ethyl]pyridine or CHEMBL270595, is a heterocyclic small molecule comprising a pyridine ring linked via an ethyl bridge to a pyrrolidine moiety. This compound is a ditopic base with a molecular formula of C11H16N2 and a molecular weight of 176.26 Da.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 6311-90-6
Cat. No. B1361574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Pyrrolidinoethyl)Pyridine
CAS6311-90-6
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCC2=CC=CC=N2
InChIInChI=1S/C11H16N2/c1-2-7-12-11(5-1)6-10-13-8-3-4-9-13/h1-2,5,7H,3-4,6,8-10H2
InChIKeyOXEFHEYEQUISKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Pyrrolidinoethyl)pyridine (CAS 6311-90-6) – Procurement-Relevant Chemical Identity and Pharmacological Profile


2-(2-Pyrrolidinoethyl)pyridine (CAS 6311-90-6), also known as 2-[2-(pyrrolidin-1-yl)ethyl]pyridine or CHEMBL270595, is a heterocyclic small molecule comprising a pyridine ring linked via an ethyl bridge to a pyrrolidine moiety [1]. This compound is a ditopic base with a molecular formula of C11H16N2 and a molecular weight of 176.26 Da [1]. It is classified as a discovery agent and investigational small-molecule drug [1]. Structurally, it serves as a key intermediate in the synthesis of H1-selective histamine agonists and is a structural analog of Betahistine . Its pyrrolidine-ethyl-pyridine scaffold renders it a privileged template for probing nicotinic acetylcholine receptor (nAChR) subtypes, particularly the α4β2 subtype, with documented subtype selectivity implications relevant to CNS and cardiovascular indications [2].

Why Generic Substitution of 2-(2-Pyrrolidinoethyl)pyridine (CAS 6311-90-6) Fails: Structural Determinants of nAChR Subtype Selectivity


Generic substitution with closely related pyridine-alkyl-amine analogs (e.g., piperidine, morpholine, or other pyrrolidine derivatives) is non-interchangeable due to profound differences in nicotinic acetylcholine receptor (nAChR) subtype selectivity and binding affinity. Computational and structure-activity relationship (SAR) studies demonstrate that the specific combination of a pyrrolidine ring, an ethyl linker, and a pyridine ring in this exact configuration confers distinct α4β2 vs. α3β4 subtype selectivity profiles [1][2]. Altering the linker length or the heterocyclic amine (e.g., substituting pyrrolidine with piperidine or morpholine) drastically shifts this selectivity, potentially compromising therapeutic index and increasing off-target ganglionic effects [1]. Furthermore, the presence of the pyrrolidine nitrogen in this compound allows for specific interactions with hydrophilic residues in the β2 minus side of the α4β2 receptor, a key determinant for high-affinity binding that is not replicated by piperidine or morpholine analogs [1]. Consequently, procurement decisions must be guided by quantitative binding and selectivity data, as generic substitution can lead to functionally distinct pharmacological outcomes.

Quantitative Differentiation Evidence for 2-(2-Pyrrolidinoethyl)pyridine (CAS 6311-90-6) Against Key Analogs


α4β2 vs. α3β4 nAChR Subtype Selectivity: Pyrrolidine vs. Piperidine/Morpholine Scaffolds

2-(2-Pyrrolidinoethyl)pyridine and its derivatives exhibit subtype selectivity for α4β2 over α3β4 nicotinic acetylcholine receptors (nAChRs), a critical parameter for CNS-targeted therapeutics with minimized ganglionic side effects. In contrast, analogs with piperidine or morpholine substitutions show altered selectivity profiles. Computational docking studies using cryo-EM receptor structures demonstrate that the pyrrolidine moiety in this scaffold enables water-mediated interactions with hydrophilic residues in the narrower β2 minus side, specifically with β2-Phe119, which is not conserved in α3β4 [1]. This interaction is a key determinant for high α4β2 affinity and is significantly diminished when pyrrolidine is replaced by piperidine or morpholine due to changes in ring size, conformational flexibility, and hydrogen-bonding capacity [1][2].

nAChR Subtype Selectivity Pyrrolidine

P2Y Purinoceptor 1 Agonist Activity: EC50 = 500 nM

2-(2-Pyrrolidinoethyl)pyridine demonstrates agonist activity at the turkey P2Y purinoceptor 1 (P2Y1) with an EC50 value of 500 nM when expressed in human 1321N1 cells, as measured by intracellular calcium mobilization [1]. While direct comparative data against piperidine or morpholine analogs for P2Y1 are not available, this EC50 value provides a quantitative benchmark for structure-activity relationship (SAR) studies around P2Y receptors. This activity is notable as P2Y1 is a G-protein coupled receptor involved in platelet aggregation and vascular tone, and agonists/antagonists of this receptor are of interest for cardiovascular and thrombotic indications.

P2Y1 Purinoceptor Agonist

Histamine H3 Receptor Antagonism: SAR Implications for Pyrrolidine-Containing Scaffolds

2-(2-Pyrrolidinoethyl)pyridine serves as a core scaffold in the development of histamine H3 receptor antagonists. In vitro structure-activity relationship (SAR) studies across multiple chemical series have demonstrated that pyrrolidine-containing analogs exhibit trends in H3 receptor antagonism, with specific substitutions on the pyrrolidine ring modulating potency and selectivity [1]. While exact Ki or IC50 values for the parent compound at H3 receptors are not provided in the referenced study, the inclusion of this scaffold in H3 antagonist SAR series underscores its relevance as a privileged structure for CNS-penetrant H3 ligands. In contrast, replacement of the pyrrolidine with piperidine or morpholine is known to alter pharmacokinetic properties and off-target profiles in related GPCR targets [1].

Histamine H3 Antagonist SAR

Optimal Research and Industrial Applications for 2-(2-Pyrrolidinoethyl)pyridine (CAS 6311-90-6) Based on Quantitative Differentiation


CNS Drug Discovery: α4β2 nAChR Agonist Optimization

Leverage the pyrrolidine-ethyl-pyridine scaffold's demonstrated α4β2 subtype selectivity to design novel agonists for cognitive enhancement, nicotine addiction, or pain. Procurement of this compound as a core building block enables rapid synthesis of focused libraries to explore SAR around the pyridine ring, guided by computational models that predict α4β2 vs. α3β4 selectivity [1]. Use the quantitative EC50 for P2Y1 (500 nM) as a counter-screen to ensure selectivity within the purinergic receptor family [2].

Cardiovascular Research: P2Y1 Purinoceptor Agonist Probe

Employ 2-(2-Pyrrolidinoethyl)pyridine as a tool compound for studying P2Y1 receptor signaling in platelet aggregation and vascular biology. The established EC50 of 500 nM in a human cell-based calcium flux assay [2] allows for reproducible experimental conditions. This compound can serve as a reference agonist when screening novel P2Y1 modulators or when investigating P2Y1-mediated pathways in disease models such as thrombosis or atherosclerosis.

Histamine H3 Antagonist Lead Generation

Utilize this compound as a privileged core for synthesizing histamine H3 receptor antagonists. The pyrrolidine-containing scaffold has been validated in multiple SAR series for H3 antagonism [3]. Procurement supports medicinal chemistry efforts aimed at improving blood-brain barrier penetration and reducing off-target activity (e.g., at H1 or H4 receptors) through strategic substitution on the pyridine or pyrrolidine rings. The scaffold's structural similarity to Betahistine also suggests potential for vestibular disorder indications.

Comparative Pharmacology: nAChR Subtype Selectivity Studies

Procure 2-(2-Pyrrolidinoethyl)pyridine alongside its piperidine and morpholine analogs to experimentally validate computational predictions of α4β2 vs. α3β4 selectivity [1]. Such comparative studies are essential for understanding the molecular determinants of nAChR subtype selectivity and for refining computational models used in virtual screening campaigns. The compound's commercial availability (as indicated by multiple vendor listings) facilitates head-to-head pharmacological profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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